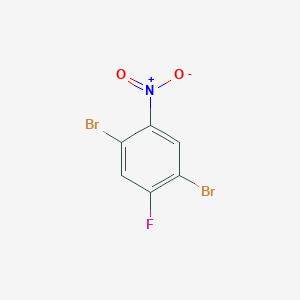

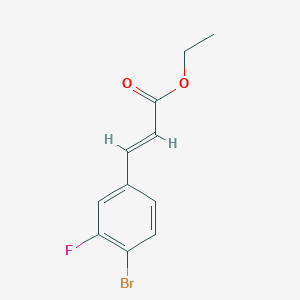

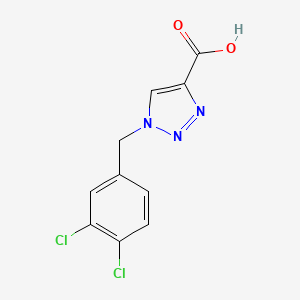

![molecular formula C5H6N2O3 B1429304 [1,3,4]Oxadiazol-2-yl-acetic acid methyl ester CAS No. 1363210-48-3](/img/structure/B1429304.png)

[1,3,4]Oxadiazol-2-yl-acetic acid methyl ester

Vue d'ensemble

Description

“[1,3,4]Oxadiazol-2-yl-acetic acid methyl ester” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . Oxadiazoles are known for their wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant properties, and more .

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Other methods include a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Molecular Structure Analysis

The molecular structure of “this compound” can be determined using various spectral techniques such as FT-IR, LCMS, and NMR . For instance, the FT-IR spectrum can provide information about the functional groups present in the compound, while the NMR spectrum can provide detailed information about the molecular structure .Chemical Reactions Analysis

Oxadiazoles can undergo various chemical reactions due to the presence of the two carbon atoms in the oxadiazole ring. The positions of these atoms cause differences in their properties due to variation in the electronic environment . These variations allow oxadiazoles to be utilized in various applications, including high-energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus, while the molecular weight can be determined using mass spectrometry .Applications De Recherche Scientifique

Synthesis of 1,3,4-Oxadiazoles

1,3,4-oxadiazoles are synthesized through various methods, involving the formation of intermediate hydrazides, condensation with carbon disulfide, and intramolecular cyclization. These methods lead to the creation of various 1,3,4-oxadiazole derivatives, which are then used in further chemical reactions and evaluations (Iškauskienė et al., 2021).

Insecticidal Activity

Some 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid have shown insecticidal properties. The synthesis process for these compounds involves multiple steps, starting from 2-chloro-5-chloromethylpyridine and leading to various 1,3,4-oxadiazole derivatives (Holla et al., 2004).

Biological and Pharmacological Applications

Anticancer Properties

Novel series of 1,3,4-oxadiazole derivatives have been synthesized and tested for their cytotoxic activity against various cancer cell lines, including human hepatocellular carcinoma, breast adenocarcinoma, and cervical carcinoma. The synthesis involves multi-step reactions and the compounds are characterized through various spectroscopic methods (Varshney et al., 2015).

Mécanisme D'action

Target of Action

Methyl 2-(1,3,4-oxadiazol-2-yl)acetate, a derivative of the 1,3,4-oxadiazole scaffold, has been found to interact with various targets, including nucleic acids, enzymes, and globular proteins . The compound has been shown to target various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, including DNA replication and repair, gene expression, and cell proliferation .

Mode of Action

The interaction of Methyl 2-(1,3,4-oxadiazol-2-yl)acetate with its targets leads to a variety of antiproliferative effects. The compound’s mode of action involves the inhibition of growth factors, enzymes, and kinases . By inhibiting these targets, the compound interferes with the normal functioning of cancer cells, leading to their death .

Biochemical Pathways

Methyl 2-(1,3,4-oxadiazol-2-yl)acetate affects several biochemical pathways. Its antiproliferative effects are attributed to the inhibition of various enzymes involved in cancer cell proliferation . For instance, by inhibiting thymidylate synthase, the compound interferes with DNA synthesis and repair, leading to cell death . Similarly, by inhibiting HDAC, it affects gene expression, which can lead to the death of cancer cells .

Result of Action

The result of Methyl 2-(1,3,4-oxadiazol-2-yl)acetate’s action is the death of cancer cells. By inhibiting key enzymes and interfering with crucial cellular processes, the compound induces cell death . This makes it a promising candidate for the treatment of cancer.

Orientations Futures

The future directions for the research and development of “[1,3,4]Oxadiazol-2-yl-acetic acid methyl ester” and other oxadiazole derivatives are promising. Given their wide range of biological activities, there is a significant interest in the development of novel 1,3,4-oxadiazole-based drugs. Structural modifications are important to ensure high cytotoxicity towards malignant cells . These structural modification strategies have shown promising results when combined with outstanding oxadiazole scaffolds .

Propriétés

IUPAC Name |

methyl 2-(1,3,4-oxadiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-9-5(8)2-4-7-6-3-10-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRAYRPXMIBGSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

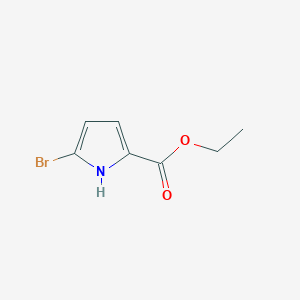

![N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide](/img/structure/B1429233.png)